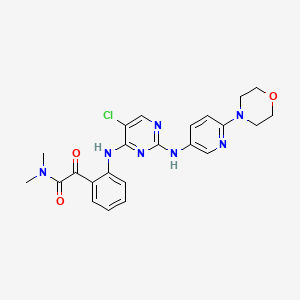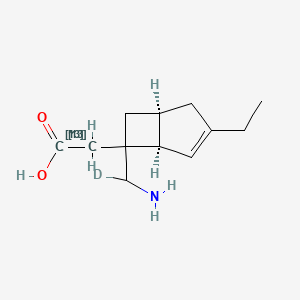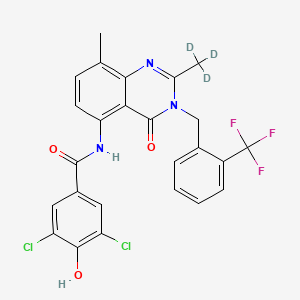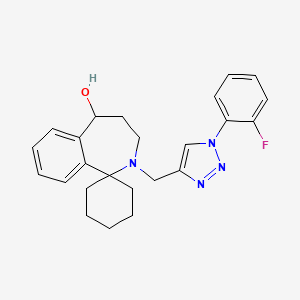
Parp1-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parp1-IN-17 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, transcriptional regulation, and cell death. PARP1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment. This compound is designed to selectively inhibit PARP1, thereby enhancing the efficacy of DNA-damaging agents and providing a targeted approach to cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Parp1-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process often requires the use of advanced equipment and techniques, such as continuous flow reactors and automated purification systems, to ensure efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: Parp1-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome and the quality of the final product .
Major Products: The major products formed from these reactions are intermediates and derivatives of this compound, which are further processed to obtain the final compound. These products are characterized and purified using techniques such as chromatography and spectroscopy to ensure their identity and purity .
Wissenschaftliche Forschungsanwendungen
Parp1-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of PARP1 inhibition and its effects on cellular processes. In biology, this compound is employed to investigate the role of PARP1 in DNA repair, transcriptional regulation, and cell death. In medicine, it is being explored as a potential therapeutic agent for the treatment of various cancers, particularly those with defects in DNA repair pathways .
Wirkmechanismus
Parp1-IN-17 exerts its effects by selectively inhibiting the catalytic activity of PARP1. This inhibition prevents the poly (ADP-ribosyl)ation of target proteins, thereby disrupting the DNA repair process and leading to the accumulation of DNA damage. The molecular targets of this compound include the catalytic domain of PARP1 and other proteins involved in the DNA damage response pathway .
Vergleich Mit ähnlichen Verbindungen
Parp1-IN-17 is unique among PARP1 inhibitors due to its high selectivity and potency. Similar compounds include olaparib, rucaparib, niraparib, and talazoparib, which are also PARP inhibitors but may have different selectivity profiles and clinical applications. This compound’s selectivity for PARP1 over other PARP family members makes it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C24H27FN4O |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
2-[[1-(2-fluorophenyl)triazol-4-yl]methyl]spiro[4,5-dihydro-3H-2-benzazepine-1,1'-cyclohexane]-5-ol |
InChI |
InChI=1S/C24H27FN4O/c25-21-10-4-5-11-22(21)29-17-18(26-27-29)16-28-15-12-23(30)19-8-2-3-9-20(19)24(28)13-6-1-7-14-24/h2-5,8-11,17,23,30H,1,6-7,12-16H2 |
InChI-Schlüssel |
SVHPOLAJUBAEQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C3=CC=CC=C3C(CCN2CC4=CN(N=N4)C5=CC=CC=C5F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



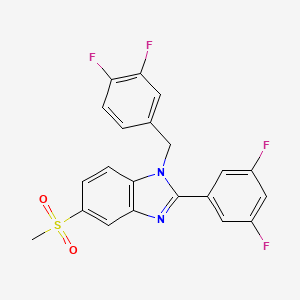
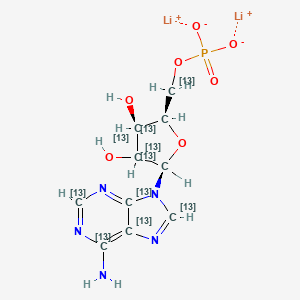

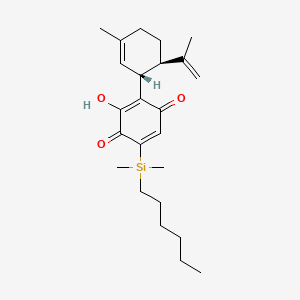
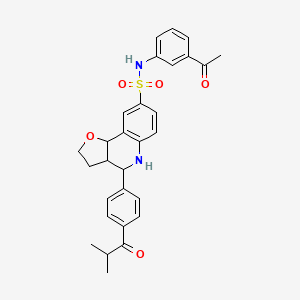

![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
